molecular formula C26H28FN3O5S2 B298262 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE

2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B298262
M. Wt: 545.6 g/mol
InChI Key: FKYDHFPMCNCGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes fluorophenyl, sulfonyl, methylanilino, and piperidinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-fluorophenylsulfonyl chloride, which is then reacted with 4-methylaniline to form 4-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}. This intermediate is further reacted with N-[4-(1-piperidinylsulfonyl)phenyl]acetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-chlorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
  • **2-{[(4-bromophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C26H28FN3O5S2

Molecular Weight

545.6 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H28FN3O5S2/c1-20-5-11-23(12-6-20)30(37(34,35)25-13-7-21(27)8-14-25)19-26(31)28-22-9-15-24(16-10-22)36(32,33)29-17-3-2-4-18-29/h5-16H,2-4,17-19H2,1H3,(H,28,31)

InChI Key

FKYDHFPMCNCGLS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.